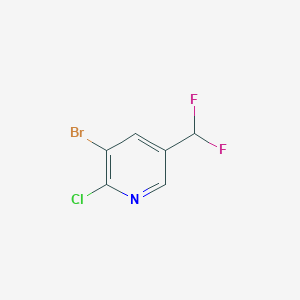

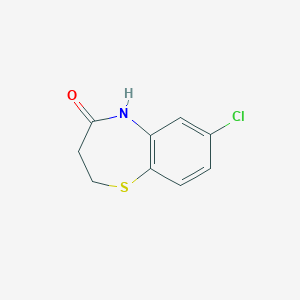

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

説明

The compound 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a derivative of the benzothiazepin class, which is structurally related to benzodiazepines. These compounds are of significant interest due to their potential pharmacological properties. The papers provided do not directly discuss 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one but offer insights into closely related compounds, which can be useful for understanding the chemical and physical properties, synthesis, and molecular structure of the target compound.

Synthesis Analysis

The synthesis of related benzodiazepine compounds involves multistep processes, starting from basic precursors such as barium carbonate-14C, leading to the formation of labeled benzodiazepines with specific substituents . Another synthesis approach involves the condensation of aminoindoles with β-halopropionic acid derivatives, followed by cyclization in the presence of bases . These methods highlight the complexity and the need for precise conditions to obtain the desired benzodiazepine derivatives.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the conformation of a synthesized benzodiazepine in solution was determined using a computer-assisted LIS-NMR method, revealing the coordination of a lanthanide to a carbonyl oxygen and the adoption of a quasi-boat conformation by the substrate . X-ray crystallography has also been used to confirm the molecular forms of synthesized products, showing differences in molecular structure due to proton migration and the influence on the assembly mode in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepine derivatives can lead to different products depending on the reactants and conditions used. For example, the treatment of a hydroxy benzodiazepinone with methyl or hexyl tosylate resulted in products with different alkyl substituents and crystallization forms . These reactions are sensitive to the specific substituents and conditions applied, which can significantly alter the conformation and properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The presence of different substituents and the conformation of the molecule can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures, such as hydrogen bonds and halogen bonds, can also play a role in the physical properties of these compounds . Although the papers do not provide specific data on the physical and chemical properties of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, the information on related compounds can be used as a reference for predicting its behavior.

科学的研究の応用

Synthesis Methods

- Zhao and Liu (2007) developed practical and efficient parallel methods for synthesizing 7,8-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, highlighting the diverse potential applications of this chemical scaffold in medicinal chemistry and drug discovery (Zhao & Liu, 2007).

Mass Spectral Fragmentation Studies

- Xu et al. (2000) explored the mass spectrometric behavior of various 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, revealing insights into their chemical properties and potential applications in analytical chemistry (Xu, Jiao, Zuo, & Jin, 2000).

Chemical Transformations

- Levai (1992) investigated the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-thiones, contributing to the understanding of the reactivity and potential synthetic utility of this chemical class (Levai, 1992).

Pharmacological Properties

- Pilitsis et al. (2002) evaluated the effects of a specific benzothiazepin-4(5H)-one derivative on free fatty acid efflux in rat cerebral cortex during ischemia-reperfusion injury, suggesting potential therapeutic applications in neuroprotection (Pilitsis, Diaz, O'regan, & Phillis, 2002).

Anti-HIV Activity

- Di Santo et al. (1998) synthesized and tested benzothiadiazepine derivatives as novel inhibitors of human immunodeficiency virus type 1 (HIV-1), pointing to their potential use in antiviral therapy (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).

特性

IUPAC Name |

7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFLNZELROVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)